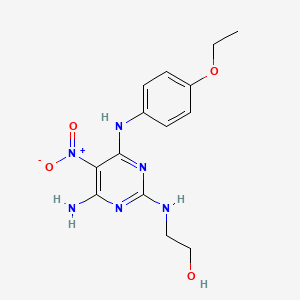![molecular formula C20H17FN4O2S B2757788 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide CAS No. 894028-39-8](/img/structure/B2757788.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar thiazolo[3,2-b][1,2,4]triazole compounds has been reported in the literature. An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of similar thiazolo[3,2-b][1,2,4]triazole compounds has been established using single crystal X-ray diffraction . This technique allows for the determination of the exact molecular structure, including the positions of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole compounds typically involve the reaction of dibenzoylacetylene and triazole derivatives . The exact reactions for the synthesis of “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” are not provided in the search results.科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including thiazolo [3,2-a]pyridines, have shown promise as antimicrobial agents. Recent studies have explored the inhibitory effects of these compounds against various microorganisms. Investigating the antimicrobial potential of our compound could provide valuable insights for combating bacterial and fungal infections.
Antitumor Properties
Thiazolopyridines have been investigated for their antitumor activity. Although research on thiazolo [3,2-a]pyridines is still in its early stages, some compounds within this class have demonstrated antitumor effects . Further exploration of our compound’s impact on cancer cells could contribute to the development of novel anticancer therapies.
Apoptosis Modulation
Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Certain thiazolopyridines have been studied as potential apoptosis modulators . Investigating whether our compound influences apoptotic pathways could reveal its therapeutic potential in diseases related to cell survival and death.
DNA Gyrase Inhibition
DNA gyrase is an essential enzyme involved in DNA replication and repair. Some thiazolo [3,2-a]pyridines have been identified as inhibitors of DNA gyrase . Understanding whether our compound interacts with this enzyme could shed light on its mechanism of action and potential clinical applications.
SARS-CoV-2 Glycoprotein Interaction
Given the ongoing global pandemic, researchers have explored compounds that interact with SARS-CoV-2 proteins. Thiazolo [3,2-a]pyridines have been investigated as potential inhibitors of the SARS-CoV-2 glycoprotein . Studying our compound’s interaction with viral proteins may contribute to antiviral drug development.
Functional Organic Materials
Beyond biological applications, thiazolopyridines are valuable as functional organic materials . Researchers have explored their use in various contexts, such as optoelectronics, sensors, and materials science. Investigating our compound’s properties in these applications could open up new avenues for material design.
将来の方向性
The future directions for research on “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
作用機序
Target of Action
Similar compounds with thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones structure have been reported to exhibit various biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Compounds with similar structures have been reported to non-selectively inhibit the two cyclooxygenase (cox1 and cox2) isoforms , which are key enzymes in the inflammatory response.
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to show potent analgesic and anti-inflammatory activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions such as temperature .
特性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-8-6-14(7-9-15)19-23-20-25(24-19)16(13-28-20)10-11-22-18(26)12-27-17-4-2-1-3-5-17/h1-9,13H,10-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWOKDENABHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)



![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)




![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)